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molecular formula C12H17ClN2O2 B8599965 Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate

Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate

Cat. No. B8599965
M. Wt: 256.73 g/mol
InChI Key: OSAQNNVXAGPSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897762B2

Procedure details

LiAlH4 ((2.1 g, 54.7 mmol) was added portion wise to a 0° C. solution of ethyl 4-(tert-butylamino)-6-chloronicotinate (7 g, 27.3 mmol) in THF (100 mL). After 20 min, the reaction was quenched by the addition of water (2.1 mL), followed by 2 N aq NaOH (2 N, 2.1 ml. The resulting suspension was filtered and the filtrate was concentrated to afford (4-tert-butylamino-6-chloro-pyridin-3-yl)-methanol (5.0 g, 86.2% yield), which was used in next step without purification. 1H NMR (400 MHz, DMSO-d6): δ 7.73 (s, 1 H), 6.61 (s, 1 H), 5.87 (s, 1 H), 5.43 (t, J=5.2 Hz, 1 H), 4.38 (d, J=5.2 Hz, 2 H), 1.35 (s, 9 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]([NH:11][C:12]1[C:17]([C:18](OCC)=[O:19])=[CH:16][N:15]=[C:14]([Cl:23])[CH:13]=1)([CH3:10])([CH3:9])[CH3:8]>C1COCC1>[C:7]([NH:11][C:12]1[CH:13]=[C:14]([Cl:23])[N:15]=[CH:16][C:17]=1[CH2:18][OH:19])([CH3:10])([CH3:8])[CH3:9] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(C)(C)NC1=CC(=NC=C1C(=O)OCC)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of water (2.1 mL)
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)NC1=C(C=NC(=C1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 86.2%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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